4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide
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Overview
Description
The compound 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide is a complex organic molecule that features a quinazolinone core, a mesitylamino group, and a methoxybenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Introduction of the Mesitylamino Group: The mesitylamino group can be introduced via nucleophilic substitution reactions, where mesitylamine reacts with an appropriate electrophilic intermediate.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through reductive amination or alkylation reactions using 2-methoxybenzyl chloride and a suitable base.
Final Coupling: The final coupling step involves the reaction of the intermediate with butanoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the mesitylamino group or the methoxybenzyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Quinazolinone derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide: has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.
Biological Studies: The compound can be used in studies to understand its interaction with enzymes, receptors, and other biological macromolecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways would depend on the biological context, but could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(2-(phenylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide
- 4-(1-(2-(toluidino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide
Uniqueness
4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide: is unique due to the presence of the mesitylamino group, which provides steric hindrance and electronic effects that can influence its reactivity and interaction with biological targets. The methoxybenzyl group also adds to its uniqueness by offering additional sites for functionalization and interaction.
Properties
Molecular Formula |
C31H34N4O5 |
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Molecular Weight |
542.6 g/mol |
IUPAC Name |
4-[2,4-dioxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]quinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C31H34N4O5/c1-20-16-21(2)29(22(3)17-20)33-28(37)19-35-25-12-7-6-11-24(25)30(38)34(31(35)39)15-9-14-27(36)32-18-23-10-5-8-13-26(23)40-4/h5-8,10-13,16-17H,9,14-15,18-19H2,1-4H3,(H,32,36)(H,33,37) |
InChI Key |
KQJBQLTZAVDKEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4OC)C |
Origin of Product |
United States |
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